2-(Dimethylamino)-9H-thioxanthen-9-one is a compound belonging to the thioxanthene family, characterized by a sulfur-containing fused ring system. This compound features a dimethylamino group, which contributes to its chemical properties and potential applications. Thioxanthene derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in medicinal chemistry.
The compound is synthesized through various chemical methods and is available from multiple chemical suppliers. Its molecular formula is with a molecular weight of approximately 342.5 g/mol. The compound has been studied for its potential applications in scientific research and medicine, particularly in the context of drug development.
2-(Dimethylamino)-9H-thioxanthen-9-one can be classified as:
The synthesis of 2-(Dimethylamino)-9H-thioxanthen-9-one typically involves several key steps:
The molecular structure of 2-(Dimethylamino)-9H-thioxanthen-9-one includes:
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCN(C)C)OC
2-(Dimethylamino)-9H-thioxanthen-9-one can participate in various chemical reactions:
The mechanism by which 2-(Dimethylamino)-9H-thioxanthen-9-one exerts its biological effects may involve:
Property | Value |
---|---|
Molecular Weight | 342.5 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Stability | Stable under normal conditions |
2-(Dimethylamino)-9H-thioxanthen-9-one has several applications in scientific research:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5